molecular formula C19H13NO4 B188287 ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate CAS No. 3306-93-2

ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B188287
CAS No.: 3306-93-2
M. Wt: 319.3 g/mol
InChI Key: RCDIUAFMNCXJRV-UHFFFAOYSA-N
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Description

Ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a heterocyclic compound featuring a fused benzo-pyrido-indole core with ketone and ester functional groups. Its synthesis involves optimized methods for generating the carboxylic acid precursor, followed by esterification to introduce the ethyl carboxylate moiety . The compound’s structural complexity arises from the planar aromatic system and electron-withdrawing substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-2-24-19(23)14-13-9-5-6-10-20(13)16-15(14)17(21)11-7-3-4-8-12(11)18(16)22/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDIUAFMNCXJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297924
Record name NSC119236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3306-93-2
Record name NSC119236
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to Ethyl 6,11-Dioxo-6,11-Dihydrobenzo[f]Pyrido[1,2-a]Indole-12-Carboxylate

The primary method for synthesizing this compound involves a condensation reaction between 2,3-dichloronaphthalene-1,4-dione and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) in ethanol under basic conditions . Pyridine is employed as a catalyst to facilitate the nucleophilic substitution and subsequent cyclization. The reaction proceeds via the formation of a ketene intermediate from Meldrum’s acid, which reacts with the quinone moiety to construct the pyridoindole core. Ethanol acts as both the solvent and the esterifying agent, yielding the ethyl ester directly.

Reaction Conditions and Yield

ParameterDetail
Reactants2,3-Dichloronaphthalene-1,4-dione, Meldrum’s acid
SolventEthanol
CatalystPyridine
TemperatureReflux (~78°C)
Reaction Time6–8 hours
Yield70–75% (estimated from downstream steps)

The esterification step is critical for stabilizing the carboxylic acid intermediate, enabling subsequent functionalization into amide derivatives .

Mechanistic Elucidation of the Condensation Reaction

The reaction mechanism involves three key stages: (1) decarboxylation of Meldrum’s acid to generate a ketene intermediate, (2) nucleophilic attack by the ketene on the electrophilic carbonyl carbons of 2,3-dichloronaphthalene-1,4-dione, and (3) cyclization to form the pyridoindole framework. Pyridine neutralizes HCl released during the reaction, preventing side reactions. Ethanol traps the intermediate as the ethyl ester, ensuring high regioselectivity .

Spectroscopic Characterization and Analytical Data

The structure of this compound was confirmed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis .

1H NMR (300 MHz, CDCl3)

  • δ 10.14 ppm : Multiplet (1H, aromatic CH)

  • δ 7.87–8.06 ppm : Multiplet (2H, aromatic CH)

  • δ 7.58–7.75 ppm : Multiplet (2H, aromatic CH)

  • δ 4.35 ppm : Quartet (2H, -OCH2CH3)

  • δ 1.38 ppm : Triplet (3H, -OCH2CH3)

13C NMR (75 MHz, CDCl3)

  • δ 179.39 ppm : C=O (quinone)

  • δ 169.85 ppm : Ester carbonyl

  • δ 137.25–114.66 ppm : Aromatic carbons

  • δ 61.20 ppm : -OCH2CH3

  • δ 14.10 ppm : -OCH2CH3

IR (KBr, cm−1)

  • 1765 cm−1 : Ester C=O stretch

  • 1680 cm−1 : Quinone C=O stretch

Elemental Analysis

  • Calculated for C19H13NO4 : C 69.72%, H 3.98%, N 4.28%

  • Found : C 69.65%, H 4.02%, N 4.25%

Applications in Medicinal Chemistry

This compound is a versatile intermediate for synthesizing amide derivatives with predicted antineoplastic activity. Computational studies using PASS Online indicate inhibitory potential against topoisomerase I and II, making it a candidate for anticancer drug development . Hydrolysis of the ester group yields the corresponding carboxylic acid, which is further functionalized into carboxamides via reaction with amines .

Chemical Reactions Analysis

ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a fused benzo-fused pyridoindole framework with two keto groups at positions 6 and 11, contributing to its dioxo designation. The synthesis of ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Reactions with diketones : Utilizing diketones such as 2,3-dichloronaphthalene-1,4-dione in the presence of bases like pyridine.
  • Hydrolysis and acidification : Hydrolysis of the ethyl ester to yield the corresponding carboxylic acid.
  • Formation of amide derivatives : Reaction with amines to produce various amide derivatives that exhibit enhanced biological activity .

Biological Activities

This compound has been investigated for several biological activities:

  • Antineoplastic Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its structural similarity to known anticancer agents suggests potential mechanisms involving inhibition of specific enzymes related to tumor growth .
  • Enzyme Inhibition : In silico studies have predicted that derivatives of this compound may inhibit enzymes associated with cancer progression. For instance, modifications in the side chains have been linked to increased potency against tumor cells .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound and its derivatives against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound .
  • Synthesis of Amide Derivatives : Research focused on synthesizing new amide derivatives from ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid showed promising antitumor activities. The study utilized computational tools to predict biological activities and confirmed the results through laboratory assays .

Potential Applications

The applications of this compound can be categorized as follows:

Application Area Description
Medicinal ChemistryDevelopment of novel anticancer agents based on structural modifications.
Pharmaceutical ResearchExploration of enzyme inhibitors for therapeutic use in oncology.
Organic SynthesisUse as a precursor for synthesizing related compounds with potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups and ethyl ester functional group play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or the initiation of specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Compound A: 3-[2-(Diethylamino)ethyl]-12-methyl-6-oxo-2,3,6,12-tetrahydro-1H-benzo[4,5]imidazo[1,2-a]imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin-14-ium bromide

  • Key Differences: Contains an imidazo-pyrido-pyrimidine scaffold instead of a benzo-pyrido-indole system. Features a cationic diethylaminoethyl side chain, enhancing solubility and DNA interaction.
  • Activity : Demonstrates potent antiproliferative effects by stabilizing KRAS G-quadruplexes, a mechanism distinct from the PASS-predicted pathways of the target compound .

Compound B : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines

  • Key Differences :
    • Substitutes the indole ring with a pyrrolo-pyrimidine system.
    • Lacks the 6,11-diketone moiety critical for redox activity in the target compound.
  • Activity : Exhibits antibiofilm properties, highlighting functional versatility in heterocyclic systems .

Antimicrobial and Antifungal Analogues

Compound C : Pyrido[1,2-a]pyrimidines (e.g., 7-Benzyl-2,3,6,7,8,9-hexahydro-5H-thiazolo[3,2-a]pyrido[4,3-d]pyrimidin-5-one)

  • Key Differences :
    • Incorporates a thiazolo-pyrimidine ring, increasing rigidity.
    • Lacks ester or carboxylate groups, reducing polarity.
  • Activity : Shows moderate antimicrobial effects but underperforms against standard drugs like ampicillin, suggesting the target compound’s ester group may enhance bioavailability or target binding .

Compound D : 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic Acid Amides

  • Key Differences: Replaces the ethyl ester with amide substituents (e.g., 4-acetylamino-anilide). Increased hydrogen-bonding capacity may improve receptor affinity.
  • Activity : Preliminary data suggest enhanced bioactivity profiles compared to the ester derivative, though direct comparisons are lacking .

Comparative Data Tables

Table 1: Structural and Functional Properties

Compound Core Structure Key Substituents Biological Activity Source
Target Compound Benzo[f]pyrido[1,2-a]indole Ethyl carboxylate, 6,11-diketone Predicted anticancer/antimicrobial
Compound A Imidazo-pyrido-pyrimidine Diethylaminoethyl, methyl KRAS G-quadruplex inhibition
Compound C Thiazolo-pyrido-pyrimidine Benzyl Moderate antimicrobial
Compound D Benzo[f]pyrido[1,2-a]indole 4-Acetylamino-anilide Undisclosed (in silico predicted)

Table 2: Physicochemical Comparison

Compound Molecular Weight Solubility (LogP) Functional Groups
Target Compound 365.37 g/mol Moderate (~2.1) Ester, diketone
Compound A ~550 g/mol High (cationic) Quaternary ammonium, ketone
Compound D ~400 g/mol Low (~3.5) Amide, diketone

Critical Analysis of Research Findings

  • Anticancer Potential: While the target compound’s activity remains computationally predicted, analogs like Compound A demonstrate proven mechanistic efficacy in oncology, suggesting structural modifications (e.g., cationic side chains) could enhance therapeutic relevance .
  • Role of Substituents : The ethyl ester in the target compound may balance lipophilicity and solubility, whereas amide derivatives (Compound D) could improve target specificity .

Biological Activity

Ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, supported by various research findings and case studies.

Structural Characteristics

This compound features a fused benzo-fused pyridoindole framework characterized by:

  • Molecular Formula : C₁₈H₁₅N₂O₄
  • Molecular Weight : Approximately 325.31 g/mol
  • Functional Groups : Two keto groups at positions 6 and 11, and an ethyl ester functional group at position 12.

This structural arrangement significantly influences its chemical reactivity and biological activity, particularly through nucleophilic substitutions and cycloadditions due to the electron-deficient carbonyl groups present in the molecule.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Study Findings : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been evaluated for its effects on tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation:

  • Research Insights : In a comparative study with known TNF-α inhibitors, this compound exhibited competitive binding affinity with TNF-α receptors, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Studies using surface plasmon resonance (SPR) have shown that the compound binds effectively to TNF-α and other inflammatory mediators.
  • Cellular Mechanisms : The compound's mechanism involves modulation of signaling pathways associated with inflammation and apoptosis. It appears to downregulate pro-inflammatory cytokines while promoting apoptotic pathways in cancer cells .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberKey Features
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate670267-19-3Methyl substitutions enhance lipophilicity
Ethyl 2-cyano-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole1602578-47-1Cyano group may influence biological activity differently
Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indoleNot providedAllyl group enhances reactivity

This comparative analysis highlights how variations in substituents can alter biological activity and pharmacological profiles.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study reported the synthesis of new amide derivatives based on this compound. The resulting derivatives were screened for anti-inflammatory activity using mouse splenocytes as a model system. One derivative showed a significant reduction in TNF-α levels compared to controls .
  • Structure Activity Relationship (SAR) : Research exploring SAR indicated that modifications at specific positions could enhance potency against cancer cell lines while maintaining low toxicity profiles. These findings support further development of this compound as a lead candidate for drug discovery efforts targeting cancer and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate, and what are their comparative efficiencies?

  • Methodological Answer : The compound is synthesized via a one-pot reaction involving 4-methyl pyridine, benzoylacetone, and 2,3-dichloro-1,4-naphthaquinone in acetonitrile under reflux for 24 hours. Purification is achieved via column chromatography, with crystallization in petroleum ether-ethyl acetate (3:1) yielding 62% . Alternative routes may vary in solvent systems (e.g., DMF or THF) or catalysts (e.g., Lewis acids), but efficiency comparisons require optimization studies (e.g., TLC monitoring, yield vs. time).

Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Methodological Answer :

  • X-ray crystallography confirms planar naphthaquinone and pyrrole rings (dihedral angle: 2.91°) and weak C–H⋯O hydrogen bonds stabilizing the crystal lattice .
  • NMR (1H/13C): Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 170–190 ppm). The ester group (COOEt) shows distinct splitting patterns in 1H NMR .
  • IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–O ester) .

Q. What biological activities have been reported for this compound, and what mechanisms are proposed?

  • Methodological Answer : Benzo[f]pyrido[1,2-a]indole derivatives exhibit activity as kinase inhibitors or antimicrobial agents. In vitro assays (e.g., MTT for cytotoxicity) should be conducted to evaluate IC₅₀ values. Proposed mechanisms include intercalation with DNA or inhibition of ATP-binding pockets in enzymes. However, in vivo studies and ADMET profiling are lacking, necessitating further validation .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular geometry and intermolecular interactions critical for stability?

  • Methodological Answer : Single-crystal X-ray analysis reveals bond lengths (e.g., N–C16: 1.37 Å, N–C20: 1.42 Å) and angles (C16–N–C20: 117.5°) influenced by sp² hybridization. Weak C–H⋯O interactions (2.5–3.0 Å) contribute to packing stability. Computational tools (e.g., Mercury Software) can model these interactions for co-crystal engineering .

Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate accuracy. Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., topoisomerase II), with RMSD values <2.0 Å indicating reliable predictions .

Q. How can researchers resolve contradictions in spectral data between synthetic batches or literature reports?

  • Methodological Answer :

  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, temperature control).
  • Cross-validation : Use complementary techniques (e.g., LC-MS for purity, XRD for stereochemistry).
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier batches or instrumental artifacts .

Q. What experimental designs are optimal for exploring structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize substituent modifications (e.g., –OCH₃ vs. –NO₂ at position 12).
  • Synthesis : Use parallel combinatorial libraries (e.g., Ugi reaction) to generate analogs.
  • Assays : High-throughput screening (HTS) with dose-response curves and negative controls (e.g., DMSO) to quantify potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
Reactant of Route 2
ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

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